Dihydrobupropion-d9
Overview
Description
Dihydrobupropion-d9 is a deuterium-labeled analogue of dihydrobupropion, which is a metabolite of bupropion. Bupropion is a medication primarily used to treat major depressive disorder and to support smoking cessation . The molecular formula of this compound is C13H11D9ClNO, and it has a molecular weight of 250.81 g/mol . This compound is used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrobupropion-d9 involves the incorporation of deuterium into the dihydrobupropion molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reduction of bupropion using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the efficient incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is carefully monitored to ensure consistency and quality, with rigorous quality control measures in place to verify the isotopic purity and chemical composition of the compound .
Chemical Reactions Analysis
Types of Reactions
Dihydrobupropion-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxybupropion-d9, a major metabolite.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of other deuterated metabolites.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Dihydrobupropion-d9 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in biological systems. Some key applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of bupropion and its metabolites.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying potential metabolites.
Biological Research: Used in studies involving neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
Mechanism of Action
The mechanism of action of dihydrobupropion-d9 is similar to that of bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to prolonged neurotransmitter activity and enhanced signaling in the brain. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), inhibiting their function and preventing the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Bupropion: The parent compound, used as an antidepressant and smoking cessation aid.
Hydroxybupropion: A major metabolite of bupropion with similar pharmacological activity.
Threohydrobupropion: Another metabolite with distinct pharmacokinetic properties.
Uniqueness
Dihydrobupropion-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This isotopic labeling can also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/i2D3,3D3,4D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-WVZRYRIDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(C1=CC(=CC=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678657 | |
Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-07-0 | |
Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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